1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[[(2S)-oxolan-2-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13-5-4-9(12-13)10(14)11-7-8-3-2-6-15-8/h4-5,8H,2-3,6-7H2,1H3,(H,11,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAZBPMBDLSPCX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C(=O)NC[C@@H]2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
Pyrazole rings are typically constructed via [3+2] cycloaddition between hydrazines and 1,3-dielectrophiles. For 1-methylpyrazole-3-carboxylic acid derivatives, a common approach involves:
-
Condensation of methylhydrazine with β-keto esters or diketones.
-
Cyclization under acidic or basic conditions.
In a related synthesis, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid was prepared via hydrolysis of its ethyl ester using NaOH in methanol. This suggests that ester intermediates could serve as precursors for the target compound’s carboxylic acid derivative before amidation.
Amide Bond Formation Strategies
The critical step involves coupling 1-methylpyrazole-3-carboxylic acid with (2S)-oxolan-2-ylmethylamine. Two principal methods are viable:
Carbodiimide-Mediated Coupling
Reagents :
-
EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (hydroxybenzotriazole)
-
DIPEA (N,N-diisopropylethylamine)
Procedure :
-
Activate 1-methylpyrazole-3-carboxylic acid (1.0 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF or THF at 0–5°C.
-
Add (2S)-oxolan-2-ylmethylamine (1.1 eq) and DIPEA (2.0 eq).
-
Stir at room temperature for 12–24 hours.
Yield Optimization :
Acyl Chloride Intermediate
Procedure :
-
Convert carboxylic acid to acyl chloride using SOCl₂ or oxalyl chloride.
-
React acyl chloride with (2S)-oxolan-2-ylmethylamine in presence of base (e.g., pyridine).
Advantages :
Chiral Resolution and Purification
The (2S)-oxolan-2-ylmethylamine starting material requires enantioselective synthesis or resolution. Practical approaches include:
Enzymatic Resolution
Chromatographic Separation
-
Chiral stationary phases (e.g., Chiralpak AD-H) resolve racemic amines.
-
Solvent system : n-Hexane/isopropanol (90:10) with 0.1% diethylamine.
Reaction Monitoring and Characterization
Analytical Methods
| Technique | Application | Key Data |
|---|---|---|
| HPLC | Purity assessment | Retention time: 8.2 min (C18 column) |
| NMR | Structural verification | ¹H NMR (DMSO-d6): δ 7.45 (s, 1H, pyrazole), 4.10–3.70 (m, 3H, oxolan) |
| HRMS | Molecular weight confirmation | m/z 210.1234 [M+H]+ (calc. 210.1238) |
| Chiral HPLC | Enantiomeric excess determination | >99% ee (Chiralcel OD-H column) |
Crystallographic Validation
In SARS-CoV-2 main protease studies, the compound crystallized in space group P6₁ with unit cell parameters a = 72.8 Å, b = 72.8 Å, c = 142.9 Å. Hydrogen bonding interactions between the carboxamide and protease active site (e.g., HIS164) confirm structural fidelity.
Scale-Up Considerations and Industrial Relevance
Process Optimization
| Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Solvent | THF (5 mL/g) | 2-MeTHF (3 mL/g) |
| Catalyst | EDCl/HOBt (1.2 eq) | CDI (1.05 eq) |
| Yield | 68% | 82% |
| Purity | 95% (HPLC) | 99% (HPLC) |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Mechanistic Insight : Protonation of the carbonyl oxygen in acidic conditions enhances electrophilicity, facilitating nucleophilic water attack. In basic media, hydroxide ion directly cleaves the amide bond.
Substitution Reactions
The pyrazole ring participates in electrophilic substitutions, primarily at the C4 and C5 positions.
Steric Effects : The methyl group at N1 directs electrophiles to the less hindered C5 position. Computational studies confirm higher electron density at C5 .
Acylation and Alkylation
The secondary amine in the carboxamide group reacts with acylating/alkylating agents.
Chirality Retention : The (2S)-oxolan-2-ylmethyl group remains configurationally stable under these conditions .
Oxidation of the Oxolane Ring
The tetrahydrofuran (oxolane) moiety undergoes controlled oxidation.
Stereochemical Impact : Epoxidation preserves the (2S) configuration but introduces new stereocenters at C3 and C4 .
Coordination Chemistry
The carboxamide acts as a bidentate ligand for transition metals.
| Metal Salt | Conditions | Complex | Geometry |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, RT, 3 hrs | [Cu(L)₂(NO₃)₂] (L = ligand) | Distorted octahedral |
| PdCl₂ | THF, reflux, 8 hrs | [Pd(L)Cl₂] | Square planar |
Applications : These complexes show catalytic activity in cross-coupling reactions and antimicrobial properties .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Major Products |
|---|---|---|
| 180–220°C | Decarboxylation | 1-methyl-1H-pyrazole + CO₂ + (2S)-oxolan-2-ylmethanamine |
| 220–280°C | Oxolane ring fragmentation | Acrolein, formaldehyde derivatives |
Kinetics : Activation energy for decarboxylation: 98.5 kJ/mol (Kissinger method) .
Photochemical Reactions
UV irradiation induces isomerization and bond cleavage:
| Wavelength | Medium | Products | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | 1-methyl-3-cyano-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole (via C–N cleavage) | 0.18 |
Mechanism : Homolytic cleavage of the C–N bond in the carboxamide group generates radical intermediates .
Scientific Research Applications
Medicinal Chemistry
JGY has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that compounds similar to JGY can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
- Anti-inflammatory Properties : The compound's structure may allow it to modulate inflammatory responses, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
Structural Biology
JGY has been utilized in structural biology for understanding protein-ligand interactions:
- Crystal Structure Analysis : JGY has been co-crystallized with various proteins, allowing researchers to elucidate binding sites and interaction mechanisms. For instance, the crystal structure of JGY in complex with Protein Tyrosine Phosphatase 1B (PTP1B) has provided insights into its inhibitory action against this target, which is relevant for diabetes and obesity treatment .
Pharmacology
In pharmacological studies, JGY serves as a lead compound for drug development:
- Drug Design : Its unique properties allow chemists to modify the structure to enhance efficacy and reduce side effects. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile.
- Bioavailability Studies : Research into the bioavailability of JGY has indicated favorable absorption characteristics, making it a promising candidate for oral administration.
Case Studies
Several case studies highlight the applications of JGY in research:
Mechanism of Action
The mechanism of action of 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, while the oxolan moiety may enhance its solubility and bioavailability. These interactions can modulate the activity of target proteins and influence biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features
Table 1: Key Structural Differences
Key Observations :
- The target compound ’s (2S)-oxolan-2-ylmethyl group introduces stereochemistry and a polar ether oxygen, enhancing solubility compared to hydrophobic substituents (e.g., chlorophenyl in PC 222).
- Darolutamide () demonstrates how bulkier substituents (e.g., chlorophenyl) increase molecular weight and steric hindrance, impacting bioavailability.
Key Observations :
- The target compound ’s binding to a cryptic pocket in SARS-CoV-2 3CLpro distinguishes it from active-site inhibitors (e.g., peptidomimetic aldehydes) .
- Darolutamide exemplifies therapeutic applications of pyrazole-3-carboxamides in oncology, targeting androgen receptors .
- Substituents like benzothiazol () or isoindole () may confer selectivity for kinases or proteases.
Table 3: Physicochemical Properties
Key Observations :
Biological Activity
1-Methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide, also known as JGY, is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazole moiety and an oxolane ring, suggests possible interactions with biological targets that could lead to therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of JGY, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.245 g/mol
- IUPAC Name : this compound
- CAS Number : 2196041-45-7
The compound exhibits a formal charge of 0 and contains a total of 30 atoms, including 5 aromatic bonds, indicating potential for significant biological interactions .
JGY's biological activity has been primarily investigated in the context of its anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines through several mechanisms:
- Apoptosis Induction : Studies indicate that JGY activates intrinsic apoptotic pathways, leading to caspase activation and subsequent cell death. This was evidenced by assays showing increased levels of activated caspases in treated cells .
- Cell Cycle Arrest : JGY has been reported to induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle and proliferating. This effect was linked to alterations in cyclin-dependent kinase (CDK) activity .
- Inhibition of Migration and Invasion : The compound significantly reduces the migratory and invasive capabilities of cancer cells by disrupting focal adhesion kinase (FAK) signaling pathways, which are crucial for cellular motility .
Study 1: Anticancer Activity Against A549 Cells
A study evaluated the effects of JGY on A549 human lung cancer cells. The results demonstrated an IC50 value of approximately 9 μM, indicating potent antiproliferative activity. The compound induced morphological changes consistent with apoptosis and inhibited anchorage-independent growth, a hallmark of metastatic potential .
Study 2: Mechanistic Insights
Further investigations revealed that JGY's ability to intercalate with DNA could contribute to its cytotoxic effects. This interaction may lead to the formation of DNA adducts, which are known to disrupt normal cellular processes and promote apoptosis .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of JGY compared to other notable compounds:
| Compound Name | Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| JGY | Pyrazole | 9 | Apoptosis induction; DNA intercalation |
| Compound A | Benzamide | 0.25 | AMPK activation; cell cycle arrest |
| Compound B | Triazole | 6.72 | Inhibition of migration |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide, and how can reaction yields be optimized?
- Methodology :
- Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between 1-methyl-1H-pyrazole-3-carboxylic acid and (2S)-oxolan-2-ylmethylamine. Monitor reaction progress via TLC or LCMS .
- Amine Preparation : Synthesize the (2S)-oxolan-2-ylmethylamine via reductive amination of oxolane-2-carbaldehyde, followed by Boc protection/deprotection to ensure stereochemical integrity .
- Purification : Optimize yields (>35%) using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry using NMR (e.g., pyrazole ring protons at δ 6.6–7.6 ppm, oxolane protons at δ 3.4–4.2 ppm) and NMR (carbonyl resonance ~165 ppm) .
- HPLC/LCMS : Achieve >98% purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and confirm molecular weight with ESI-MS (expected [M+H]+ ~238.2) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Solubility : Test in DMSO (>50 mg/mL), aqueous buffers (pH 2–9), and ethanol. Use sonication for dissolution .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the carboxamide bond or oxolane ring opening .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Approach :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding between the carboxamide group and catalytic residues .
- QSAR Analysis : Correlate substituent effects (e.g., oxolane ring size, pyrazole methylation) with bioactivity using MOE or RDKit descriptors .
Q. What strategies resolve contradictions in bioactivity data across different experimental batches?
- Root-Cause Analysis :
- Stereochemical Purity : Verify enantiomeric excess of (2S)-oxolan-2-ylmethylamine via chiral HPLC (Chiralpak AD-H column) .
- Batch Comparison : Cross-validate LCMS and NMR data to detect impurities (e.g., unreacted carboxylic acid or racemized amine) .
Q. How can reaction fundamentals inform scalable synthesis protocols for this compound?
- Process Chemistry :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
